molecular formula C9H14N2O B1445364 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol CAS No. 1518881-18-9

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol

Cat. No.: B1445364
CAS No.: 1518881-18-9
M. Wt: 166.22 g/mol
InChI Key: BXIRZDSDSMRFQB-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine ring fused with an ethan-1-ol group

Properties

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIRZDSDSMRFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol typically involves the reaction of imidazo[1,2-a]pyridine derivatives with appropriate reagents to introduce the ethan-1-ol group. One common method is the alkylation of imidazo[1,2-a]pyridine with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the ethylene oxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethan-1-ol group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential bioactivity sets it apart from other similar compounds, making it a promising candidate for further research and development .

Biological Activity

The compound 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol
  • Molecular Formula : C₉H₁₄N₂O
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1518881-18-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have demonstrated significant activity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
This compoundK5623.25
This compoundHL-602.75

These compounds often induce apoptosis and cell cycle arrest in cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The imidazo[1,2-a]pyridine derivatives have also shown promising antibacterial and antifungal activities. In vitro studies indicated that these compounds exhibit significant inhibitory effects against several pathogenic strains:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

Research indicates that imidazo[1,2-a]pyridine derivatives may possess neuroprotective properties. These compounds have been shown to mitigate neuroinflammation and oxidative stress in cellular models of neurodegenerative diseases. For example:

  • Mechanism : Inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. Key modifications can significantly enhance their potency:

  • Substituent Variations : Introduction of electron-donating groups at specific positions on the aromatic ring enhances binding affinity to target proteins.
  • Chain Length : Alterations in the ethyl chain length can influence solubility and bioavailability.
  • Ring Modifications : Modifying the nitrogen positions in the imidazopyridine ring can lead to improved selectivity towards biological targets.

Case Study 1: Anticancer Screening

A study conducted by researchers evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer activity against human leukemia cell lines. The results indicated that specific modifications led to compounds with IC₅₀ values below 5 µM against K562 cells.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives against multi-drug resistant bacteria. The findings revealed that certain derivatives exhibited MIC values lower than traditional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
Reactant of Route 2
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol

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